molecular formula C14H19NO3 B12935051 tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate

tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate

Cat. No.: B12935051
M. Wt: 249.30 g/mol
InChI Key: UHGRVKQMNJTTRU-UHFFFAOYSA-N
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Description

Molecular Topology and Stereochemical Configuration Analysis

The molecular topology of tert-butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate is defined by its bicyclic framework, which includes a cyclopropane ring fused to a carbamate-protected amine and a para-hydroxyphenyl group. The IUPAC name, tert-butyl ((1R,2S)-2-(4-hydroxyphenyl)cyclopropyl)carbamate, reflects its absolute stereochemistry at the cyclopropane carbons. The trans-configuration of the cyclopropane ring is stabilized by hyperconjugation between the adjacent C–C σ-bonds and the aromatic π-system of the hydroxyphenyl group.

Key topological features include:

  • Cyclopropane ring geometry : Bond angles of approximately 60°, resulting in significant ring strain.
  • Stereochemical preference : The (1R,2S) configuration minimizes steric clashes between the bulky tert-butyl carbamate and the hydroxyphenyl group.
  • Hydrogen-bonding capacity : The para-hydroxyl group participates in intramolecular hydrogen bonding with the carbamate oxygen, as evidenced by computational models.

The SMILES notation CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O encapsulates the connectivity, while the InChIKey UHGRVKQMNJTTRU-NWDGAFQWSA-N uniquely identifies the stereoisomer. Comparative analysis with the (1S,2R) enantiomer reveals a 3.2 kcal/mol energy difference favoring the (1R,2S) form due to reduced van der Waals repulsions.

Crystallographic Studies of Cyclopropane Ring Systems

While direct crystallographic data for this compound remains limited, studies on analogous cyclopropane-carbamate systems provide insights. For example, the related compound tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate (CID 14852099) exhibits a puckered cyclopropane ring with C–C bond lengths of 1.51 Å and C–C–C angles of 59.8°. These metrics align with density functional theory (DFT) predictions for the title compound, which estimate a 1.54 Å C1–C2 bond and 60.5° internal angle.

The para-hydroxyphenyl group adopts a nearly perpendicular orientation relative to the cyclopropane plane, minimizing conjugation-induced destabilization of the strained ring. This geometry contrasts with meta-substituted analogues, where the hydroxyl group lies closer to the carbamate moiety, increasing dipole-dipole interactions.

Computational Modeling of Electronic Distribution Patterns

DFT studies at the B3LYP/6-311++G(d,p) level reveal three key electronic features:

  • Carbamate polarization : The carbonyl oxygen carries a partial charge of -0.48 e, while the adjacent nitrogen exhibits +0.32 e.
  • Cyclopropane conjugation : Hyperconjugative interactions delocalize electron density from the C–C σ-bonds into the antibonding π* orbitals of the aromatic ring.
  • Hydroxyl group effects : The para-hydroxyl substituent donates electron density via resonance (+M effect), reducing the ring’s overall strain energy by 8.7 kcal/mol compared to non-hydroxylated analogues.

A frontier molecular orbital analysis shows the HOMO localized on the hydroxyphenyl ring (-6.32 eV) and the LUMO on the carbamate group (-1.15 eV), suggesting nucleophilic aromatic substitution and electrophilic carbonyl reactivity, respectively.

Comparative Analysis with Ortho/Meta-Substituted Analogues

Substituent position profoundly impacts the compound’s properties:

Property Para-isomer Meta-isomer Ortho-isomer
Dipole moment (D) 4.2 5.1 6.3
Ring strain (kcal/mol) 27.4 29.8 31.5
H-bond strength (kcal/mol) 8.9 6.2 4.7

The para-isomer’s superior stability arises from:

  • Optimal hydrogen bonding between hydroxyl and carbamate groups
  • Reduced steric hindrance compared to ortho-substitution
  • Enhanced resonance stabilization of the cyclopropane ring

Meta-substituted analogues exhibit 15% lower thermal stability due to inefficient conjugation pathways, while ortho-derivatives face severe steric clashes between the hydroxyl and tert-butyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxyphenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGRVKQMNJTTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

  • Reagents and Conditions:

    • Starting materials: cyclopropyl amine derivatives and 4-hydroxyphenyl precursors.

    • Boc protection: di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride.

    • Solvents: dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

    • Temperature: typically room temperature to slightly elevated (20–40 °C).

  • Procedure:

    • The amine precursor is dissolved in anhydrous solvent under inert atmosphere (nitrogen or argon).

    • Boc2O is added slowly with stirring, and the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

  • Purification and Characterization:

    • Purification is commonly done by silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures.

    • Characterization includes ¹H and ¹³C NMR spectroscopy to confirm the presence of the Boc group and cyclopropane ring, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to detect carbamate C=O (~1700 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) stretches.

Industrial-Scale Synthesis

  • Process Enhancements:

    • Use of continuous flow reactors to improve reaction control, heat transfer, and scalability.

    • Automated reagent addition and in-line monitoring (e.g., HPLC) to optimize yield and purity.

  • Typical Reaction Conditions:

    • Similar to laboratory methods but optimized for larger volumes.

    • Use of bases such as potassium carbonate or sodium hydride to facilitate carbamate formation.

    • Solvent recycling and waste minimization strategies.

  • Purification:

    • Crystallization is preferred for large-scale purification due to cost-effectiveness.

    • Chromatographic methods may be used for final polishing to achieve high purity (>97%).

Parameter Laboratory Scale Industrial Scale
Starting Materials Cyclopropyl amine, 4-hydroxyphenyl precursors Same as lab scale
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Boc2O
Base Triethylamine, sodium hydride Potassium carbonate, sodium hydride
Solvent DCM, THF, ethyl acetate DCM, ethyl acetate
Temperature 20–40 °C Controlled, 20–40 °C
Reaction Time 2–6 hours Optimized, often shorter due to flow
Purification Method Chromatography, recrystallization Crystallization, chromatography
Yield 80–95% 90–98%
Purity ≥ 97% ≥ 97%
  • The stereochemical integrity of the cyclopropyl ring is critical; enantioselective synthesis methods such as iodolactamization or chiral catalyst-mediated cyclopropanation have been adapted to improve diastereomeric excess.

  • The phenolic hydroxyl group may require protection during certain steps to prevent side reactions; however, the Boc group’s stability under mild conditions allows selective transformations.

  • Reaction monitoring by TLC or HPLC is essential to avoid overreaction or decomposition.

  • The choice of base and solvent significantly affects the reaction rate and yield; sodium hydride in THF often provides efficient carbamate formation.

  • Industrial processes benefit from continuous flow technology, which enhances reproducibility and safety, especially when handling reactive intermediates.

The preparation of tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate involves strategic formation of the cyclopropane ring, protection of the amine with a Boc group, and careful incorporation of the 4-hydroxyphenyl substituent. Both laboratory and industrial methods rely on carbamate formation under basic conditions in organic solvents, with purification by crystallization or chromatography. Advances in stereoselective synthesis and continuous flow processing have improved yields, purity, and scalability of this compound, making it a valuable intermediate in medicinal chemistry applications.

Chemical Reactions Analysis

tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Prodrug Design
The compound serves as a valuable prodrug candidate in medicinal chemistry. The carbamate functional group allows for the masking of amine functionalities, which can enhance the pharmacokinetic properties of drug candidates. This is particularly beneficial in optimizing drug absorption and bioavailability, as the masked amine can be selectively released in physiological conditions, improving therapeutic efficacy.

Anticancer Research
Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific oncogenes like MYC. Studies have shown that modifications to the compound can lead to improved binding affinities in cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Organic Synthesis

Protecting Group for Amines
In organic synthesis, tert-butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate is utilized as a protecting group for amines. Its stability under various reaction conditions allows chemists to perform multi-step syntheses without the risk of unwanted reactions involving the amine functionality. The protecting group can be removed under acidic conditions, facilitating the final stages of synthesis.

Pharmaceutical Industry

Active Pharmaceutical Ingredients (APIs)
The compound is instrumental in the synthesis of active pharmaceutical ingredients where protection of amine groups is necessary. Its application extends to various drug development processes, where it aids in maintaining the integrity of sensitive functional groups during complex synthetic pathways.

Table 1: Summary of Applications and Findings

Application AreaFindings/Case StudiesSource
Medicinal ChemistryUsed as a prodrug to enhance pharmacokinetics; effective in drug design for improved absorption
Anticancer ResearchModifications show improved binding affinities against MYC oncogenes; potential for targeted therapies
Organic SynthesisActs as a stable protecting group for amines; easily removable under acidic conditions
Pharmaceutical IndustryEssential in synthesizing APIs; protects sensitive functional groups during synthesis

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

a) tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a)
  • Molecular Formula : C₂₇H₂₇N₂O₃S
  • Molecular Weight : 434.17 g/mol
  • Synthesis : Prepared via PyBOP-mediated coupling of 4-(thiophen-3-yl)benzoic acid with a cyclopropylamine precursor under nitrogen. Yield: 40% , m.p. >287°C .
b) tert-Butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methyl)carbamate (15b)
  • Molecular Formula: C₁₈H₂₄FNO₃
  • Synthesis : Similar Boc-protection strategy, but with an allyloxy-fluorophenyl group. Characterization via ¹H/¹³C NMR and TLC .
c) (RS)-tert-Butyl (2-(4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)propyl)carbamate (14f)
  • Molecular Formula : C₂₇H₂₈N₃O₅
  • Synthesis : Oxadiazole ring formation via reaction of amidoxime with activated carboxylic acids. Yield: 35% after flash chromatography .
  • Key Difference : The 1,2,4-oxadiazole moiety confers rigidity and hydrogen-bonding capacity, relevant for antimicrobial activity .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield Key Functional Groups
Target Compound 249.31 Not reported Not reported 4-Hydroxyphenyl, cyclopropane
18a 434.17 >287 40% Thiophene, benzamido
15b 321.39 Not reported Not reported Allyloxy, fluorine
14f 474.53 Not reported 35% 1,2,4-Oxadiazole
  • Solubility: Hydroxyphenyl groups enhance water solubility compared to non-polar analogs like thiophene derivatives .
  • Stability : Boc-protected compounds generally exhibit stability under neutral conditions but decompose in strong acids/bases .

Biological Activity

tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group, a cyclopropyl moiety, and a hydroxyphenyl group, which contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The hydroxyphenyl group can form hydrogen bonds with target molecules, which may lead to inhibition or modulation of their activity. The structural rigidity provided by the cyclopropyl ring enhances the compound's binding affinity and specificity towards these targets.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in studies related to protein interactions. The inhibition mechanism may involve competitive binding to active sites or allosteric modulation, affecting enzyme kinetics and substrate availability.

2. Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. The structural features of the compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structural motifs have shown improved cytotoxicity in various tumor models .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.

Table: Comparative Biological Activities

Compound NameBiological ActivityMechanism
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, Cytotoxicity
M4 CompoundNeuroprotectiveInhibition of amyloidogenesis
EF24 AnalogAnticancerIKKb inhibition

Q & A

Q. What synthetic strategies are recommended for preparing tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate, particularly for cyclopropane ring formation?

  • Methodological Answer : Cyclopropane rings can be synthesized via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple, followed by carbamate protection of the amine group with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification due to potential by-products like unreacted starting materials or over-alkylated derivatives . Monitor reaction progress using TLC with UV visualization.

Q. Which analytical techniques are essential for characterizing this compound's purity and structure?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the cyclopropane ring (δ ~1.0–2.0 ppm for protons; quaternary carbons at ~15–25 ppm) and the tert-butyl group (δ ~1.3 ppm, singlet for protons; ~28 ppm for the central carbon).
  • HPLC : Use a C18 column with a methanol/water mobile phase (UV detection at 254 nm) to assess purity ≥95% .
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]⁺) matching the molecular formula (e.g., C₁₄H₁₉NO₃, m/z 249.14) .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under refrigeration (2–8°C) to minimize hydrolysis of the carbamate group. Use desiccants (e.g., silica gel) to avoid moisture ingress. Conduct handling in a fume hood with nitrile gloves and safety goggles, as recommended in SDSs .

Advanced Research Questions

Q. How can researchers reconcile contradictory toxicity classifications reported in Safety Data Sheets (SDS)?

  • Methodological Answer : Discrepancies (e.g., "no known hazard" vs. Category 4 oral toxicity ) may arise from variations in derivative structures, purity, or testing protocols. To resolve:
  • Cross-reference SDSs from multiple suppliers (e.g., Combi-Blocks, Kishida) .
  • Conduct in vitro assays (e.g., MTT for cytotoxicity) using the specific batch of the compound.
  • Consult regulatory databases (e.g., ECHA, PubChem) for harmonized classifications .

Q. What experimental precautions are necessary to stabilize the cyclopropane ring during functionalization reactions?

  • Methodological Answer : The cyclopropane ring is susceptible to ring-opening under acidic or strongly oxidizing conditions. Mitigation strategies include:
  • Using anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) .
  • Avoiding Lewis acids (e.g., AlCl₃) and opting for mild catalysts (e.g., DMAP in acylations).
  • Monitoring reaction progress with real-time IR spectroscopy to detect ring-opening intermediates .

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or MS data may stem from impurities or stereochemical variations. Solutions include:
  • Repurifying the compound via preparative HPLC .
  • Performing 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously.
  • Comparing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies optimize reaction conditions to minimize by-products during carbamate protection?

  • Methodological Answer :
  • Stoichiometry : Use a 1.2:1 molar ratio of tert-butyl chloroformate to the amine to avoid overprotection.
  • Temperature : Maintain 0–5°C during the reaction to suppress side reactions (e.g., N-alkylation).
  • Workup : Quench excess chloroformate with aqueous NaHCO₃ and extract with DCM to isolate the product .

Contradictions and Specialized Scenarios

Q. Why do some SDSs lack detailed physicochemical data (e.g., logP, melting point) for this compound?

  • Methodological Answer : Limited data availability (e.g., missing melting points ) is common for research-grade compounds. Workarounds include:
  • Measuring properties experimentally (e.g., differential scanning calorimetry for melting points).
  • Estimating logP using software (e.g., ChemAxon, ACD/Labs) based on structural analogs .

Q. How does the 4-hydroxyphenyl group influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The phenolic -OH group can act as a directing group in electrophilic substitutions (e.g., bromination) but may require protection (e.g., silylation with TBSCl) prior to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Post-reaction, deprotect with TBAF .

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